![molecular formula C9H8INO3 B1293725 p-Iodohippuric acid CAS No. 55790-22-2](/img/structure/B1293725.png)
p-Iodohippuric acid
Overview
Description
p-Iodohippuric acid: is a chemical compound known for its use in medical diagnostics, particularly in renal function tests. It is an analog of p-aminohippuric acid and is used to determine effective renal plasma flow. The compound is labeled with radioactive iodine, which allows for imaging and functional studies of the kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of p-iodohippuric acid involves the iodination of hippuric acid. The process typically includes the following steps:
Iodination Reaction: Hippuric acid is reacted with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. This reaction introduces the iodine atom into the aromatic ring of hippuric acid.
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: p-Iodohippuric acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry: p-Iodohippuric acid is used as a precursor in the synthesis of other iodinated compounds. Its reactivity and ability to undergo substitution reactions make it valuable in organic synthesis .
Biology and Medicine: In medical diagnostics, this compound is used in renal function tests to measure effective renal plasma flow. The compound is labeled with radioactive iodine, allowing for imaging and functional studies of the kidneys. It is particularly useful in renography, a technique used to visualize kidney function and detect abnormalities .
Industry: The compound is used in the production of radiopharmaceuticals for diagnostic imaging. Its ability to be labeled with radioactive iodine makes it a valuable tool in nuclear medicine .
Mechanism of Action
Mechanism of Action: p-Iodohippuric acid exerts its effects through its ability to be selectively taken up by the renal tubules and excreted in the urine. When labeled with radioactive iodine, the compound allows for imaging of renal function. The radioactive iodine emits gamma rays, which can be detected by imaging equipment to visualize the kidneys and assess their function .
Molecular Targets and Pathways: The primary molecular target of this compound is the renal tubules. The compound is actively transported into the renal tubules and excreted in the urine, allowing for the assessment of renal plasma flow and function .
Comparison with Similar Compounds
p-Aminohippuric Acid: An analog used for similar diagnostic purposes in renal function tests.
o-Iodohippuric Acid: Another iodinated analog used in renal imaging.
m-Iodohippuric Acid: A less commonly used isomer with similar properties.
Uniqueness: p-Iodohippuric acid is unique due to its specific use in renal function tests and its ability to be labeled with radioactive iodine. Its high clearance rate and selective uptake by the renal tubules make it particularly suitable for renography and other diagnostic imaging techniques .
Biological Activity
p-Iodohippuric acid (PIH), a derivative of hippuric acid, has garnered attention for its biological activity, particularly in renal diagnostics and pharmacokinetics. This article provides a comprehensive overview of the compound's biological activities, including its mechanisms of action, pharmacokinetic properties, and clinical applications.
This compound is synthesized through the iodination of hippuric acid. The iodine atom in the para position enhances its electrophilic characteristics, facilitating nucleophilic substitution reactions. This property is crucial for its application in medical imaging as a radiotracer.
Mechanisms of Biological Activity
1. Renal Imaging and Function Assessment:
- This compound is primarily utilized in renal imaging to assess kidney function. It is filtered by the kidneys and excreted in urine, making it an effective radiotracer for evaluating renal blood flow and function. Its clearance from the bloodstream correlates with renal plasma flow (RPF) measurements, as demonstrated in various studies .
- A study reported that subcutaneous administration of iodine-131-labeled iodohippurate allowed for serial clearance measurements over time, providing insights into RPF under steady-state conditions .
2. Pharmacokinetics:
- The pharmacokinetic profile of this compound reveals rapid absorption and excretion. The compound undergoes metabolic transformations in the liver before being eliminated via the kidneys. Its half-life and clearance rates are critical for determining optimal dosages in clinical settings .
Clinical Applications
1. Diagnostic Tool:
- This compound serves as a valuable diagnostic tool in nephrology. It aids in the evaluation of various renal conditions, including unilateral small kidneys and obstructive uropathies . The ability to measure RPF accurately makes it indispensable for diagnosing and managing kidney diseases.
2. Research Applications:
- Beyond clinical diagnostics, this compound is utilized in research to study drug metabolism and transport mechanisms. Its interactions with biological systems have been explored to understand better how drugs are processed within the body .
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical practice:
- Case Study 1: A study involving 20 subjects demonstrated that RPF measured using iodine-131-labeled iodohippurate correlated highly with standard PAH clearance methods (r = 0.883) . This correlation underscores its reliability as a diagnostic agent.
- Case Study 2: Another investigation highlighted the use of this compound in patients with chronic kidney disease (CKD), illustrating its role in understanding renal fibrosis mechanisms related to oxidative stress .
Comparative Analysis
The following table summarizes key properties and applications of this compound compared to other iodinated compounds:
Property/Application | This compound | Ortho-Iodohippurate | Iodine-123-labeled Compounds |
---|---|---|---|
Primary Use | Renal Imaging | Renal Function Assessment | Various Imaging Applications |
Metabolic Pathway | Rapid hepatic metabolism | Similar hepatic pathways | Complex metabolic pathways |
Clearance Rate | High | Moderate | Variable based on compound |
Clinical Reliability | High | Moderate | High but dependent on dosage |
Properties
IUPAC Name |
2-[(4-iodobenzoyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVALMHFCJYLXPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204359 | |
Record name | Glycine, N-(4-iodobenzoyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55790-22-2 | |
Record name | N-(4-Iodobenzoyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55790-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hippuric acid, p-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055790222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-(4-iodobenzoyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic pathway of iofetamine HCl iodine-123 (IMP) and how is p-iodohippuric acid involved?
A1: Research indicates that iofetamine HCl iodine-123 (IMP) undergoes a sequential metabolic process primarily starting with the N-isopropyl group on its amphetamine side chain []. This process involves dealkylation to p-iodoamphetamine (PIA), followed by deamination to form p-iodophenylacetone. This intermediate is rapidly metabolized to p-iodobenzoic acid, which then undergoes conjugation with glycine in the liver, ultimately forming This compound. This end product is then excreted through the kidneys into the urine [].
Q2: Does the position of the iodine atom on the benzene ring influence the isotopic exchange reaction with radioiodine?
A2: Yes, research suggests that the position of the iodine atom significantly impacts the isotopic exchange reaction rate with radioiodine []. Studies using molten ammonium acetate as a medium observed that the exchange reaction for o- and this compound isomers with radioiodine (as ^125I^–) occurs more rapidly compared to the m-iodohippuric acid isomer []. This difference highlights the importance of the iodine atom's position in influencing the reaction kinetics.
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